molecular formula C7H10N2S B12881714 (r)-2-(Pyrrolidin-2-yl)thiazole

(r)-2-(Pyrrolidin-2-yl)thiazole

Cat. No.: B12881714
M. Wt: 154.24 g/mol
InChI Key: OHXHYELTRYIFII-ZCFIWIBFSA-N
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Description

®-2-(Pyrrolidin-2-yl)thiazole is a chiral heterocyclic compound that features a thiazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-2-yl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoacetylpyrrolidine with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and are carried out in solvents like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of ®-2-(Pyrrolidin-2-yl)thiazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyrrolidin-2-yl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives of the compound can react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives reacting with nucleophiles in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(Pyrrolidin-2-yl)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific enzymes or receptors, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, ®-2-(Pyrrolidin-2-yl)thiazole derivatives are explored for their therapeutic potential. They are investigated for their ability to act as inhibitors or modulators of various biological targets, including enzymes and receptors involved in diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, sensors, and other high-tech fields.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-2-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-2-yl)thiazole: The non-chiral version of the compound, lacking the specific stereochemistry of the ®-enantiomer.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents, such as 2-aminothiazole or 2-mercaptothiazole.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents, such as pyrrolidine-2-carboxylic acid.

Uniqueness

The uniqueness of ®-2-(Pyrrolidin-2-yl)thiazole lies in its chiral nature and the specific arrangement of its atoms, which can lead to distinct biological activities and interactions compared to its non-chiral or differently substituted counterparts. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole

InChI

InChI=1S/C7H10N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2/t6-/m1/s1

InChI Key

OHXHYELTRYIFII-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=NC=CS2

Canonical SMILES

C1CC(NC1)C2=NC=CS2

Origin of Product

United States

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